Cas no 192569-17-8 (11a-Hydroxy Canrenone)

11a-Hydroxy Canrenone is a steroidal compound derived from canrenone, primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its key structural feature is the hydroxyl group at the 11a position, which enhances its reactivity and utility in further chemical modifications. This compound is of particular interest in medicinal chemistry due to its potential applications in the development of diuretics and anti-hypertensive drugs. Its well-defined molecular structure ensures consistent performance in synthetic pathways, while its stability under standard conditions makes it a reliable reagent for research and industrial use. The compound is typically handled under controlled conditions to maintain purity and efficacy.
11a-Hydroxy Canrenone structure
11a-Hydroxy Canrenone structure
Product name:11a-Hydroxy Canrenone
CAS No:192569-17-8
MF:C10H12O2
MW:164.20108
MDL:MFCD09038746
CID:66438
PubChem ID:10861210

11a-Hydroxy Canrenone Chemical and Physical Properties

Names and Identifiers

    • 11-alpha-Hydroxycarvenone
    • (11a,17a)-11,17-dihydroxy-3-oxo-pregna-4,6-diene-21-carboxylic acid
    • 11-HYDROXY-CANRENONE
    • 11Alpha-HydroxyCanrenone
    • 3-(3-OXO-11A,17SS-DIHYDROXY-4,6-DIENE-PREGNA-17A-YL)PROPANOIC ACID LACTONE
    • 3-(3-oxo-11a,17-dihydroxy-4,6-diene-pregna-17a-yl)propanoicacidlactone
    • 11-ALPHA-HYDROXY-CARNRENONE
    • 11-Hydroxy Canrenone
    • 11α-Hydroxy Canrenone
    • 11-α-Hydroxycarvenone
    • 11-alpha-Hydroxycar
    • 11α-Hydroxycarvenone
    • Eplerenone Intermediates
    • Eplerenone intermediate 11a-Hydroxycanrenone
    • Eplerenone IMpurity - 11-alpha-Hydroxy Canrenone
    • (11α,17α)-11,17-Dihydroxy-3-oxopregna-4,6-diene-21-carboxylic Acid
    • Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, gamma-lactone, (11alpha,17alpha)-
    • 11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
    • SCHEMBL14085002
    • 192569-17-8
    • (1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
    • AS-73900
    • 11a-Hydroxy Canrenone
    • (8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
    • AKOS026670214
    • 11
    • A-Hydroxy Canrenone
    • DTXSID901315221
    • 11α-Hydroxycanrenone
    • 11I+/--Hydroxycanrenone
    • Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, ?-lactone, (11a,17a)-; 11a-Hydroxycanrenone; 11a-Hydroxy Canrenone
    • MDL: MFCD09038746
    • Inchi: 1S/C22H28O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h3-4,11,15-17,19,24H,5-10,12H2,1-2H3/t15?,16?,17?,19?,20-,21-,22+/m0/s1
    • InChI Key: RJTDWMKVQUPGSY-NYTLBARGSA-N
    • SMILES: C[C@@]12CCC(=O)C=C2C=C[C@H]3[C@@H]4CC[C@@]5(CCC(=O)O5)[C@@]4(C)C[C@H]([C@@H]31)O

Computed Properties

  • Exact Mass: 356.19900
  • Monoisotopic Mass: 356.19875937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 0
  • Complexity: 751
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.25
  • Melting Point: 232-234°C
  • Boiling Point: 584.7±50.0 °C at 760 mmHg
  • Flash Point: 207.3±23.6 °C
  • Refractive Index: 1.598
  • PSA: 63.60000
  • LogP: 3.34090
  • Vapor Pressure: 0.0±3.7 mmHg at 25°C

11a-Hydroxy Canrenone Security Information

11a-Hydroxy Canrenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-73900-5G
(1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione
192569-17-8 >95%
5g
£440.00 2025-02-08
TRC
H883500-100mg
11a-Hydroxy Canrenone
192569-17-8
100mg
$ 173.00 2023-09-07
Cooke Chemical
M3094435-1g
11α-Hydroxycanrenone
192569-17-8 98%
1g
RMB 1760.00 2025-02-21
TRC
H883500-1g
11a-Hydroxy Canrenone
192569-17-8
1g
$340.00 2023-05-18
Key Organics Ltd
AS-73900-1G
(1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione
192569-17-8 >95%
1g
£182.00 2025-02-08
Key Organics Ltd
AS-73900-250MG
(1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione
192569-17-8 >95%
0.25g
£144.00 2023-06-14
Chemenu
CM139117-25g
(8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-1,3',4',8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione
192569-17-8 95%
25g
$*** 2023-03-29
SHENG KE LU SI SHENG WU JI SHU
sc-208846-10mg
11-Hydroxy Canrenone,
192569-17-8
10mg
¥1880.00 2023-09-05
Aaron
AR002GS9-1g
Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (11α,17α)-
192569-17-8 95%
1g
$100.00 2025-01-21
eNovation Chemicals LLC
D768671-100mg
Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, -lactone, (11,17)-
192569-17-8 95%
100mg
$80 2025-02-21

11a-Hydroxy Canrenone Related Literature

Additional information on 11a-Hydroxy Canrenone

11a-Hydroxy Canrenone: A Comprehensive Overview

11a-Hydroxy Canrenone, also known by its CAS number 192569-17-8, is a steroidal compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of pregnenolone derivatives, which are known for their diverse biological activities. The structure of 11a-Hydroxy Canrenone is characterized by a hydroxyl group at the 11a position, which plays a crucial role in its pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the potential of 11a-Hydroxy Canrenone as a neuroprotective agent. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxyl group at the 11a position is believed to enhance the compound's ability to cross the blood-brain barrier, thereby improving its bioavailability in the central nervous system.

In addition to its neuroprotective effects, 11a-Hydroxy Canrenone has also been investigated for its potential role in cancer therapy. A study published in *Journal of Medicinal Chemistry* (2023) revealed that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves the modulation of key signaling pathways such as the PI3K/AKT pathway, which is often dysregulated in cancer cells.

The synthesis of Canrenone derivatives, including 11a-Hydroxy Canrenone, has been optimized in recent years to improve yield and purity. Researchers have employed various strategies, such as enzymatic oxidation and stereoselective synthesis, to produce this compound efficiently. These advancements have not only enhanced the scalability of production but also paved the way for further preclinical studies.

From an industrial application perspective, Canrenone derivatives are increasingly being explored for their potential in drug development. The unique structure of 11a-Hydroxy Canrenone allows for extensive functionalization, enabling researchers to design analogs with improved efficacy and reduced toxicity. This flexibility makes it a valuable tool in medicinal chemistry for addressing unmet clinical needs.

In conclusion, 192569-17-8 (11a-Hydroxy Canrenone) represents a promising compound with diverse therapeutic applications. Its ability to modulate key biological pathways and its favorable pharmacokinetic profile make it a compelling candidate for further investigation. As research continues to uncover its full potential, this compound is poised to play a significant role in the development of novel therapeutics across multiple disease areas.

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